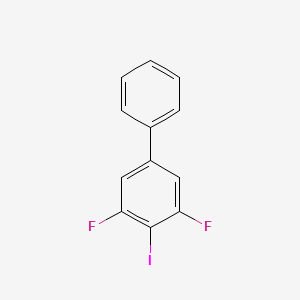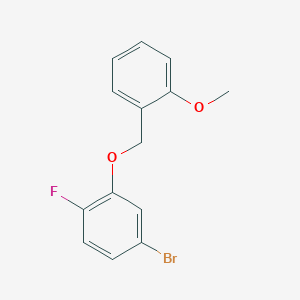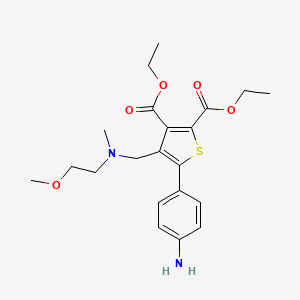
(TTP)Ni
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (TTP)Ni typically involves the reaction of nickel(II) salts with triphenylphosphine ligands. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or acetonitrile, and then add triphenylphosphine. The reaction mixture is stirred under inert conditions to prevent oxidation, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
(TTP)Ni undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically produces nickel(0) species .
科学的研究の応用
Chemistry
(TTP)Ni is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
Biology
In biological research, this compound complexes are studied for their potential as enzyme mimics.
Medicine
This compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and therapeutic applications .
Industry
In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enhance the efficiency of various chemical processes, reducing costs and improving product yields .
作用機序
The mechanism by which (TTP)Ni exerts its effects involves the coordination of nickel with triphenylphosphine ligands. This coordination alters the electronic properties of the nickel center, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, this compound facilitates the formation of carbon-carbon bonds by activating the reactants and stabilizing the transition states .
類似化合物との比較
Similar Compounds
Nickel(II) chloride: A simple nickel salt used in various chemical reactions.
Nickel(II) acetate: Another nickel salt with different solubility and reactivity properties.
Nickel(II) acetylacetonate: A coordination compound with different ligands and reactivity.
Uniqueness of (TTP)Ni
This compound is unique due to the presence of triphenylphosphine ligands, which significantly influence its reactivity and catalytic properties. The bulky and electron-rich nature of triphenylphosphine enhances the stability of the nickel center and allows for selective catalysis in various reactions. This makes this compound a valuable compound in both academic research and industrial applications .
特性
分子式 |
C48H46N4Ni |
|---|---|
分子量 |
737.6 g/mol |
IUPAC名 |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChIキー |
SWMKDZVCAQASGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)





